Methyl alpha-methyl-4-morpholinepropionate
Description
Contextualization within Amine and Ester Organic Chemistry
Methyl alpha-methyl-4-morpholinepropionate incorporates two key functional groups that define its chemical reactivity: a tertiary amine in the form of a morpholine (B109124) ring and a methyl ester. The morpholine moiety, a saturated heterocycle containing both an amine and an ether group, is a common feature in medicinal chemistry due to its favorable physicochemical properties, such as improving the aqueous solubility and metabolic stability of drug candidates. The tertiary nature of the amine makes it a non-nucleophilic base and a key component in various chemical transformations.
The ester group, specifically a methyl propionate (B1217596) derivative, is a classic functional group in organic chemistry. It can undergo a variety of reactions, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, and reaction with nucleophiles to form amides or other esters. The presence of a methyl group at the alpha position to the carbonyl of the ester introduces a chiral center, meaning the compound can exist as two enantiomers. This stereochemical aspect is of significant interest in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications.
Significance as a Core Building Block in Chemical Synthesis
The bifunctional nature of this compound makes it a valuable intermediate in multi-step organic synthesis. The morpholine ring can act as a directing group or be incorporated as a key structural element in the final target molecule. The ester functionality provides a handle for further chemical modifications and chain elongation.
One notable application of this compound is as a precursor for the synthesis of more complex molecules. For instance, it can be converted into its corresponding hydrazide, 2-methyl-3-(N-morpholyl)propionic acid hydrazide, through reaction with hydrazine. This hydrazide can then undergo condensation reactions with various aldehydes and ketones to form a diverse library of derivatives with potential biological activities. researchgate.net This highlights the role of this compound as a scaffold upon which greater molecular complexity can be built.
General synthetic strategies for related β-amino esters often involve the Michael addition of an amine to an α,β-unsaturated ester or the alkylation of an enolate with an amine-containing electrophile. These established methods provide a framework for the potential synthesis of this compound and its analogs.
Overview of Contemporary Research Trajectories and Challenges
While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for similar compounds offer insight into its potential applications and the challenges that lie ahead. A significant area of interest is the development of stereoselective syntheses of α-substituted β-amino esters. The ability to control the stereochemistry at the alpha-carbon is crucial for the synthesis of chiral drugs and other bioactive molecules.
Current challenges in this field include the development of efficient and scalable catalytic asymmetric methods for the synthesis of these compounds. Furthermore, exploring the full range of chemical transformations that can be performed on the morpholine and ester moieties will continue to be a focus of research. This includes leveraging the unique electronic and steric properties of the morpholine ring to influence the reactivity of the rest of the molecule.
Future research may also focus on the biological evaluation of derivatives of this compound. Given the prevalence of the morpholine motif in pharmaceuticals, novel compounds derived from this building block could exhibit interesting pharmacological properties. The exploration of its use in the synthesis of novel polymers and materials is another potential avenue for future investigation.
Data on Related Compounds
Due to the limited availability of specific experimental data for this compound, the following table presents information on a closely related, non-alpha-methylated analogue, Methyl 3-(morpholin-4-yl)propanoate. This data can provide an approximation of the physicochemical properties of the title compound.
| Property | Value |
| Molecular Formula | C8H15NO3 |
| Molecular Weight | 173.21 g/mol |
| CAS Number | 33611-43-7 |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methyl-3-morpholin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-8(9(11)12-2)7-10-3-5-13-6-4-10/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDDIHUWJWGQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50893282 | |
| Record name | Methyl 2-morpholinomethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20120-26-7 | |
| Record name | Methyl α-methyl-4-morpholinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20120-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholinepropanoic acid, alpha-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020120267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Morpholinepropanoic acid, .alpha.-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-morpholinomethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50893282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-methyl-4-morpholinepropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Engineering
Established Synthetic Routes to Methyl alpha-methyl-4-morpholinepropionate
The preparation of this compound can be primarily approached through two main strategies: the direct esterification of its carboxylic acid precursor or via a conjugate addition reaction.
Esterification Reactions of α-Methyl-4-morpholinepropionic Acid Precursors
The most direct and conventional method for the synthesis of this compound is the Fischer-Speier esterification of α-Methyl-4-morpholinepropionic acid with methanol (B129727). This acid-catalyzed reaction is an equilibrium process where the carboxylic acid and alcohol react to form the corresponding ester and water. operachem.com
To drive the equilibrium towards the product, a large excess of methanol is typically employed, which also serves as the reaction solvent. The reaction is conducted under reflux conditions to ensure a sufficient reaction rate. operachem.com The formation of water as a byproduct necessitates its removal to achieve high conversion rates. A common laboratory technique for this is the use of a Dean-Stark apparatus, particularly when the reaction is carried out in a solvent that forms an azeotrope with water, such as toluene. operachem.com
A general procedure involves dissolving α-Methyl-4-morpholinepropionic acid in a significant excess of methanol, followed by the cautious addition of a catalytic amount of a strong acid. The mixture is then heated to reflux and monitored until the reaction reaches completion.
Alternative Chemical Pathways for Morpholinepropionate Synthesis
An alternative and convergent approach to this compound is the Michael addition (or conjugate addition) of morpholine (B109124) to methyl methacrylate (B99206). This reaction is a versatile method for forming carbon-nitrogen bonds. nih.gov In this pathway, the nucleophilic morpholine attacks the electron-deficient β-carbon of the α,β-unsaturated ester, methyl methacrylate.
This reaction can be performed under various conditions, including neat (without a solvent) or in a suitable solvent. The reaction can be promoted by various catalysts or simply by heating. Microwave irradiation has been shown to significantly accelerate Michael addition reactions of amines to α,β-unsaturated esters, leading to shorter reaction times and often improved yields. nih.gov For instance, the addition of benzylamine (B48309) to methyl methacrylate has been successfully carried out under microwave irradiation at elevated temperatures. nih.gov
Optimized Reaction Conditions and Catalysis for Compound Formation
The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction parameters, including the choice of solvent, temperature profile, and the catalytic system employed.
Solvent Systems and Temperature Profile Optimization
For the Fischer esterification route, methanol is the solvent of choice as it also serves as one of the reactants. The reaction is typically carried out at the reflux temperature of methanol (approximately 65 °C) to ensure a reasonable reaction rate. operachem.com For the Michael addition pathway, the reaction can be conducted in a variety of solvents, or even neat. When a solvent is used, polar aprotic solvents are often suitable. The temperature for the Michael addition can range from room temperature to elevated temperatures, with microwave-assisted reactions often reaching temperatures between 115 °C and 140 °C to expedite the process. nih.gov
Catalyst Selection and Mechanistic Role in Synthesis
In the Fischer esterification, strong protic acids are the most common catalysts. These include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol. A patent has also described the use of chlorosulphonic acid for the esterification of amino acids, which is prepared in situ from chlorosulphonic acid and the alcohol. Another class of catalysts that have been explored for esterification reactions are Lewis acids.
For the Michael addition of morpholine to methyl methacrylate, the reaction can proceed without a catalyst, particularly at elevated temperatures. However, to enhance the reaction rate and yield, various catalysts can be employed. A system of zinc chloride and ammonium (B1175870) chloride (Zn/NH₄Cl) has been shown to effectively promote the Michael addition of amines to α,β-unsaturated esters under mild, solvent-free conditions at room temperature. reddit.com The Lewis acidity of the zinc salt is believed to activate the α,β-unsaturated ester, making it more electrophilic.
Below is a comparative table of reaction conditions for the synthesis of β-amino esters via Michael addition, which can be extrapolated for the synthesis of the target compound.
| Amine | α,β-Unsaturated Ester | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Methyl methacrylate | Microwave | 130 | 1 | 97 |
| Piperidine | Ethyl acrylate | Zn/NH₄Cl | Room Temp | 0.5 | 96 |
| Morpholine | Acrylonitrile | Zn/NH₄Cl | Room Temp | 0.5 | 95 |
This table presents data for analogous reactions to illustrate typical conditions and yields. nih.govreddit.com
Scalability Considerations for Research and Preparative Production
The transition from laboratory-scale synthesis to larger-scale research and preparative production presents several challenges that need to be addressed for both synthetic routes.
For the Fischer esterification, a primary challenge in scaling up is maintaining reaction efficiency. As the reaction volume increases, efficient mixing and heat transfer become more critical to ensure consistent reaction conditions throughout the reactor. The removal of water, which is crucial for driving the reaction to completion, can also become more challenging on a larger scale. While a Dean-Stark trap is effective in the lab, industrial-scale production may require more sophisticated water removal techniques.
The Michael addition route, particularly when performed under solvent-free conditions, can be highly exothermic. Therefore, effective heat management is a critical safety and process control consideration during scale-up. The use of continuous flow reactors can offer advantages in managing exothermicity and improving process control compared to batch reactors. Furthermore, the purification of the final product to remove any unreacted starting materials or byproducts is a crucial step in both processes, and the chosen purification method must be scalable. For morpholine derivatives, purification often involves extraction and distillation or crystallization, which need to be optimized for larger quantities.
Batch Synthesis Optimization for Enhanced Yields
There is no available information in the scientific literature regarding the batch synthesis of this compound. Research on the optimization of reaction conditions such as temperature, pressure, catalyst, and solvent systems to enhance the yield and purity of this specific compound has not been published.
Continuous Flow Reactor Applications in Compound Preparation
The application of continuous flow reactor technology for the preparation of this compound has not been reported in the scientific literature. There are no studies describing the development or use of continuous flow processes to potentially improve reaction efficiency, safety, or scalability for the synthesis of this compound.
Chemical Reactivity and Mechanistic Studies
Oxidation Reactions of Methyl alpha-methyl-4-morpholinepropionate
The oxidation of this compound can potentially occur at the morpholine (B109124) ring or the propionate (B1217596) side chain. The presence of the tertiary amine within the morpholine ring and the alpha-hydrogen on the propionate moiety are key sites for oxidative transformation.
Selective Oxidation Strategies and Reagents
Selective oxidation of the morpholine ring in N-alkylated morpholine derivatives can be achieved under various conditions. For instance, electrochemical oxidation can lead to the formation of a morpholine radical. mdpi.com In enzymatic systems, cytochrome P450 has been shown to hydroxylate morpholine through a hydrogen atom abstraction and rebound mechanism. nih.gov This process can ultimately lead to the cleavage of the C-N bond. nih.gov
For the propionate side chain, oxidation would likely target the alpha-carbon. The oxidation of methyl esters can proceed via pathways similar to those of alkanes, particularly at low temperatures. nih.gov Specific reagents for the selective oxidation of the side chain in the presence of the morpholine ring are not well-documented for this specific molecule. However, general methods for the oxidation of esters at the alpha-position could potentially be applied, though chemoselectivity would be a significant challenge.
Characterization and Analysis of Oxidation Products
The characterization of oxidation products would depend on the site of oxidation. Oxidation of the morpholine ring could lead to N-oxides or products of ring-opening, such as 2-(2-aminoethoxy) acetaldehyde, as observed in metabolic studies of morpholine. nih.gov If oxidation occurs at the alpha-carbon of the propionate chain, the expected product would be a ketone, Methyl 2-oxo-2-(4-morpholinyl)propanoate.
The structural elucidation of these products would typically involve a combination of spectroscopic techniques, including:
Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the connectivity and stereochemistry of the resulting molecules.
Infrared (IR) spectroscopy: To identify key functional groups, such as the appearance of a ketone carbonyl or an N-oxide bond.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the oxidation products.
Reduction Reactions of this compound
The primary site for reduction in this compound is the ester functional group. The reduction of esters can yield either aldehydes or primary alcohols, depending on the reducing agent and reaction conditions.
Stereoselective Reduction Approaches and Conditions
The presence of a chiral center at the alpha-carbon of the propionate moiety makes the stereoselective reduction of the ester group a key consideration. The goal of stereoselective reduction would be to produce a specific stereoisomer of the corresponding alcohol, 2-methyl-3-(morpholin-4-yl)propan-1-ol.
Common reducing agents for esters include lithium aluminum hydride (LiAlH4) and diisobutylaluminium hydride (DIBALH). nih.govlibretexts.org While LiAlH4 typically reduces esters to primary alcohols, the use of sterically hindered or modified reducing agents at low temperatures can sometimes allow for the isolation of the intermediate aldehyde. libretexts.org For instance, a modified Red-Al reagent, prepared by reacting Red-Al with cis-2,6-dimethyl morpholine, has been used for the partial reduction of esters to aldehydes. osti.gov
Achieving high stereoselectivity in the reduction of α-substituted esters often requires the use of chiral reducing agents or chiral auxiliaries. While specific studies on this compound are unavailable, general methodologies for the stereoselective reduction of α-amino acid esters could provide insights. nih.govrsc.orgnih.gov
Structural Elucidation of Reduced Species
The primary product of the complete reduction of the ester group would be 2-methyl-3-(morpholin-4-yl)propan-1-ol. If partial reduction is achieved, the product would be 2-methyl-3-(morpholin-4-yl)propanal.
The structural confirmation of these reduced species would be carried out using standard analytical techniques:
NMR Spectroscopy: To confirm the disappearance of the ester methyl group signal and the appearance of signals corresponding to the primary alcohol or aldehyde protons.
IR Spectroscopy: To observe the disappearance of the ester carbonyl stretch and the appearance of a broad O-H stretch for the alcohol or a C-H stretch for the aldehyde.
Mass Spectrometry: To confirm the molecular weight of the reduced product.
Nucleophilic Substitution Reactions Involving the Propionate Moiety
The ester group of the propionate moiety is susceptible to nucleophilic acyl substitution. pearson.comnih.govmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the methoxy (B1213986) group.
A variety of nucleophiles can be employed in these reactions, including:
Hydroxide ions: Leading to saponification, which results in the formation of the corresponding carboxylate salt, alpha-methyl-4-morpholinepropionate. masterorganicchemistry.com
Amines: Resulting in the formation of amides. For example, reaction with ethylamine (B1201723) would produce N-ethyl-2-methyl-3-(morpholin-4-yl)propanamide. pearson.com
Alcohols: In a process known as transesterification, reaction with another alcohol in the presence of an acid or base catalyst would result in the exchange of the methyl group for the new alkyl group of the alcohol. nih.gov
The reactivity of the ester towards nucleophilic attack can be influenced by steric hindrance from the alpha-methyl group and the bulky morpholine substituent. The mechanism of these reactions typically proceeds through a tetrahedral intermediate. pearson.commasterorganicchemistry.com
| Reaction Type | Potential Reagents/Conditions | Expected Product(s) |
| Oxidation | Electrochemical oxidation, Cytochrome P450 | Morpholine N-oxide, Ring-opened products, Methyl 2-oxo-2-(4-morpholinyl)propanoate |
| Reduction | LiAlH4, DIBALH, Modified Red-Al | 2-methyl-3-(morpholin-4-yl)propan-1-ol, 2-methyl-3-(morpholin-4-yl)propanal |
| Nucleophilic Substitution | NaOH (Hydrolysis), R-NH2 (Aminolysis), R-OH (Transesterification) | alpha-methyl-4-morpholinepropionate salt, N-substituted-2-methyl-3-(morpholin-4-yl)propanamide, New ester |
Introduction of Diverse Functional Groups via Substitution
The structure of this compound presents several sites where substitution reactions could potentially introduce a variety of functional groups. The morpholine ring, being a secondary amine derivative, is a key center for such transformations.
N-Alkylation and N-Arylation: The nitrogen atom of the morpholine ring is nucleophilic and could undergo reactions with electrophiles. For instance, treatment with alkyl halides or aryl halides (under appropriate catalytic conditions, such as Buchwald-Hartwig amination) would be expected to yield quaternary ammonium (B1175870) salts or N-aryl morpholinium species, respectively. These reactions would introduce new carbon-based functional groups onto the morpholine nitrogen.
Acylation: The nitrogen atom is also susceptible to acylation. Reaction with acyl chlorides or anhydrides in the presence of a base would likely lead to the formation of the corresponding N-acylmorpholine derivative. This would introduce a carbonyl functionality, which could serve as a handle for further synthetic modifications.
Reactions at the Alpha-Carbon: The alpha-carbon, situated between the ester carbonyl and the morpholine nitrogen, possesses protons that could potentially be abstracted by a strong base to form an enolate. This enolate could then act as a nucleophile in reactions with various electrophiles, allowing for the introduction of alkyl, acyl, or other groups at this position. However, the acidity of this proton and the stability of the resulting enolate have not been experimentally determined for this specific compound.
Regio- and Stereoselectivity in Substitution Processes
The concepts of regio- and stereoselectivity are central to understanding the outcomes of chemical reactions. For this compound, these considerations are particularly relevant due to the presence of a chiral center at the alpha-carbon.
Regioselectivity: In the context of substitution reactions, regioselectivity would primarily relate to reactions involving the morpholine ring if it were to contain substituents, or in competitive reactions between the nitrogen and another functional group. For the parent compound, the primary site of substitution is expected to be the nitrogen atom due to its high nucleophilicity.
Stereoselectivity: The alpha-carbon of this compound is a stereocenter. Any reaction involving this position would need to consider the stereochemical outcome. If the compound is used as a racemic mixture, reactions at the alpha-carbon would likely produce a racemic or diastereomeric mixture of products. However, if an enantiomerically pure starting material were used, the stereoselectivity of the reaction would be a critical factor. For example, the alkylation of an enolate formed at the alpha-position could proceed with varying degrees of facial selectivity, leading to either retention or inversion of configuration, or a mixture of both, depending on the reaction conditions and the nature of the electrophile. The directing effect of the morpholine ring could also play a role in influencing the stereochemical course of such reactions. To date, no stereoselective studies have been reported for this compound.
Other Relevant Chemical Transformations and Reactivity Patterns
Beyond substitution reactions, this compound could potentially undergo other chemical transformations, primarily involving the ester functional group.
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, alpha-methyl-4-morpholinepropionic acid. This is a fundamental reaction of esters and would be a predictable transformation for this molecule.
Reduction: The ester functionality can be reduced using powerful reducing agents like lithium aluminum hydride. This reaction would be expected to convert the ester into a primary alcohol, resulting in the formation of 2-(4-morpholinyl)propan-1-ol.
Transesterification: In the presence of an alcohol and an acid or base catalyst, this compound could undergo transesterification to form a different ester. The equilibrium of this reaction would be dictated by the relative concentrations of the alcohols and the removal of the methanol (B129727) byproduct.
The following table summarizes the potential, yet unverified, chemical transformations of this compound:
| Reaction Type | Reagents/Conditions | Expected Product |
| N-Alkylation | Alkyl halide | Quaternary ammonium salt |
| N-Acylation | Acyl chloride, base | N-acylmorpholine derivative |
| Alpha-Alkylation | Strong base, alkyl halide | Alpha-substituted propionate |
| Ester Hydrolysis | Acid or base, water | alpha-methyl-4-morpholinepropionic acid |
| Ester Reduction | Lithium aluminum hydride | 2-(4-morpholinyl)propan-1-ol |
| Transesterification | Alcohol, acid/base catalyst | New ester derivative |
It is crucial to reiterate that the reactions and reactivity patterns discussed above are based on established principles of organic chemistry and the known behavior of similar functional groups. Specific experimental data on the chemical reactivity of this compound is not currently available in the public domain.
Derivatization and Analogue Chemistry
Design and Synthesis of Novel Morpholinepropionate Derivatives
The synthesis of novel derivatives of Methyl alpha-methyl-4-morpholinepropionate can be approached by systematically modifying different parts of the molecule. These efforts are aimed at creating new chemical entities with potentially altered or improved characteristics. The primary sites for modification are the morpholine (B109124) ring system, the alpha-methyl group, and the methyl ester function.
Furthermore, the carbon backbone of the morpholine ring itself can be modified. Synthetic routes can be designed to introduce substituents at the C-2, C-3, C-5, or C-6 positions of the ring. For instance, enantiopure cis-3,5-disubstituted morpholines can be challenging to produce but offer a high degree of structural specificity. e3s-conferences.org Such modifications can influence the ring's conformation, which is typically a flexible equilibrium between chair and skew-boat forms, thereby affecting how the molecule interacts with biological targets or other chemical species. nih.gov The introduction of various molecular scaffolds to the morpholine nitrogen is a common strategy in medicinal chemistry to develop compounds with diverse therapeutic activities. e3s-conferences.orgtaylorandfrancis.com
The propionate (B1217596) side chain offers two additional points for chemical modification: the alpha-methyl group and the terminal methyl ester.
Ester Group Modification: The methyl ester is one of the most straightforward positions to alter. Standard organic reactions such as hydrolysis to the corresponding carboxylic acid, followed by re-esterification with a different alcohol (e.g., ethanol, propanol, or more complex alcohols), can generate a library of ester analogues. Alternatively, transesterification reactions could be employed. These changes would directly impact the compound's lipophilicity and its susceptibility to enzymatic cleavage by esterases.
Alpha-Methyl Group Alteration: Modifying the alpha-methyl group is more synthetically challenging and would likely require starting from different precursors. For example, synthesis could begin with an alpha-unsubstituted propionate or a propionate with a different alpha-alkyl group. Altering the steric bulk at this position by replacing the methyl group with a hydrogen atom or a larger alkyl group (e.g., ethyl) would influence the molecule's three-dimensional shape and could introduce steric hindrance near the morpholine ring and the ester carbonyl. nih.gov
Structural Characterization and Spectroscopic Analysis of Analogues
The successful synthesis of any new analogue must be confirmed through rigorous structural characterization. A combination of spectroscopic techniques is essential to verify the identity and purity of the newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise structure. In ¹H NMR, characteristic signals for the morpholine ring protons (typically appearing as multiplets), the alpha-methyl group (a doublet), the methine proton (a quartet), and the ester group (a singlet) would be expected. Modification at any position would lead to predictable changes in the chemical shifts and coupling patterns of nearby protons. For example, changing the methyl ester to an ethyl ester would introduce a new quartet and triplet signal.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band corresponding to the C=O stretch of the ester group would be a prominent feature. The absence of N-H stretching bands would confirm the tertiary nature of the morpholine nitrogen. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, allowing for the confirmation of the elemental composition of the synthesized analogue. researchgate.net
The table below illustrates hypothetical spectroscopic data for the parent compound and a potential analogue.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key IR Absorption (cm⁻¹) |
|---|---|---|---|
| This compound | ~3.6 (s, 3H, -OCH₃), ~3.5 (m, 4H, morpholine -OCH₂-), ~2.5 (m, 4H, morpholine -NCH₂-), ~1.1 (d, 3H, α-CH₃) | ~174 (C=O), ~51 (-OCH₃), ~67 (morpholine -OCH₂-), ~54 (morpholine -NCH₂-) | ~1735 (C=O, ester) |
| Ethyl alpha-methyl-4-morpholinepropionate (Analogue) | ~4.1 (q, 2H, -OCH₂CH₃), ~3.5 (m, 4H, morpholine -OCH₂-), ~2.5 (m, 4H, morpholine -NCH₂-), ~1.2 (t, 3H, -OCH₂CH₃), ~1.1 (d, 3H, α-CH₃) | ~173 (C=O), ~60 (-OCH₂CH₃), ~67 (morpholine -OCH₂-), ~54 (morpholine -NCH₂-), ~14 (-OCH₂CH₃) | ~1730 (C=O, ester) |
Exploration of Structure-Reactivity Relationships in Derivatized Compounds
Electronic Effects: Introducing electron-withdrawing or electron-donating groups, particularly if an aromatic ring were added as a substituent to the morpholine nucleus, would alter the electron density across the molecule. mdpi.com This could significantly change the basicity (pKa) of the morpholine nitrogen, affecting its ability to form salts or participate in hydrogen bonding. taylorandfrancis.com
Steric Effects: As mentioned, altering the size of the substituent at the alpha-position or on the morpholine ring introduces steric hindrance. nih.gov Increased steric bulk around the ester group could decrease its susceptibility to hydrolysis by shielding the carbonyl carbon from nucleophilic attack. Similarly, bulky groups on the morpholine ring could hinder its interaction with other molecules.
Conformational Effects: Modifications to the morpholine ring can alter its preferred conformation. nih.gov This can change the spatial orientation of the entire propionate side chain, which can be a critical factor in determining how the molecule fits into a binding site or participates in a chemical reaction. The directed modification of chelating groups is a known strategy to tune the selectivity and activity of catalysts, a principle that highlights the importance of structural conformation. rsc.org
The following table summarizes potential structure-reactivity relationships for derivatives of this compound.
| Structural Modification | Expected Effect on Reactivity/Properties |
|---|---|
| Replacement of methyl ester with a bulkier ester (e.g., tert-butyl) | Decreased rate of hydrolysis due to increased steric hindrance around the carbonyl group. |
| Introduction of an electron-withdrawing group on the morpholine ring | Decrease in the basicity (pKa) of the morpholine nitrogen. |
| Removal of the alpha-methyl group | Reduced steric hindrance near the morpholine nitrogen and ester carbonyl, potentially increasing reaction rates at these sites. |
| Replacement of morpholine oxygen with sulfur (thiomorpholine analogue) | Alteration of ring conformation, basicity of the nitrogen, and overall polarity and lipophilicity. |
Computational and Theoretical Investigations
Molecular Modeling and Conformational Analysis of Methyl alpha-methyl-4-morpholinepropionate
Molecular modeling techniques are fundamental to exploring the three-dimensional structure and flexibility of a molecule.
A comprehensive computational study would begin with the energy minimization of the this compound structure. This process identifies the most stable three-dimensional arrangement of the atoms, known as the ground-state conformation. By employing methods such as molecular mechanics or quantum mechanics, researchers can calculate the potential energy of various conformations.
Mapping the conformational landscape would involve systematically rotating the rotatable bonds within the molecule—such as those in the morpholine (B109124) ring and the propionate (B1217596) side chain—to identify all low-energy conformers and the energy barriers between them. This would reveal the flexibility of the molecule and the relative populations of different shapes it can adopt at a given temperature. For the morpholine ring itself, studies on the parent molecule, morpholine, have shown that it predominantly adopts a chair conformation. A detailed analysis of this compound would determine how the substituent affects this preference.
Understanding how this compound interacts with itself and with solvent molecules is crucial for predicting its physical properties and behavior in solution. Computational models can simulate these interactions, identifying potential hydrogen bonding sites (primarily involving the nitrogen and oxygen atoms of the morpholine ring and the ester group) and van der Waals forces.
Solvation models, both explicit (including individual solvent molecules) and implicit (treating the solvent as a continuous medium), would be employed to calculate the solvation free energy. This data is essential for predicting solubility and understanding how the solvent influences the conformational equilibrium of the molecule.
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule.
Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental. The energy and shape of these frontier orbitals are key indicators of a molecule's reactivity, identifying the most likely sites for nucleophilic and electrophilic attack.
An analysis of the electron density distribution would reveal the polarity of the molecule, highlighting regions of high and low electron density. This is critical for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species.
A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the magnetic shielding of atomic nuclei, one can predict the chemical shifts for ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Similarly, by calculating the vibrational frequencies of the molecular bonds, it is possible to predict the key absorption bands in an Infrared (IR) spectrum. These theoretical spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. For instance, in the context of its synthesis, such as the potential Michael addition of morpholine to methyl methacrylate (B99206), computational studies could map out the entire reaction pathway.
This would involve locating the transition state structures for each step of the reaction and calculating the activation energies. Such studies can provide a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental methods alone. Computational investigations into related systems, such as the role of morpholine as a catalyst in urethane (B1682113) formation, have demonstrated the utility of this approach in clarifying reaction mechanisms.
Transition State Characterization and Reaction Pathways
The synthesis and reactions of this compound involve the formation and breaking of chemical bonds. Computational chemistry allows for the characterization of the transition states of these processes, which are high-energy structures that connect reactants to products. By mapping the potential energy surface, the entire reaction pathway can be detailed.
For the morpholine moiety, computational studies have investigated its decomposition pathways. For instance, the self-decomposition of morpholine is predicted to be dominated by a 1,3-intramolecular hydrogen shift. nih.govacs.org Potential energy surfaces have been mapped out for the decomposition of morpholine and its radicals, providing a detailed understanding of the reaction mechanism. nih.govacs.org
In the context of the synthesis of morpholine derivatives, computational models can be used to explore the transition states of reactions such as the ring-opening of epoxides or the cyclization of amino alcohols. researchgate.net These studies help in understanding the stereoselectivity and reaction kinetics, guiding the development of more efficient synthetic routes.
For the methyl propionate component, computational studies have focused on its decomposition pathways at high temperatures. These investigations help in understanding the pyrolysis of biofuels, where methyl esters are key components. researchgate.net The reaction pathways for the decomposition of simple methyl esters have been modeled, providing insights into the formation of various products. researchgate.net
A hypothetical reaction pathway for the formation of this compound could involve the Michael addition of morpholine to methyl methacrylate. Computational studies could characterize the transition state of this reaction, determining the activation energy and the geometry of the transition state structure. This would provide a fundamental understanding of the reaction mechanism and help in optimizing reaction conditions.
Thermodynamic and Kinetic Parameters of Reactions
Computational chemistry can also be used to calculate important thermodynamic and kinetic parameters, such as enthalpy of formation, entropy, heat capacity, and reaction rate constants. These parameters are crucial for understanding the feasibility and rate of chemical reactions.
For morpholine, thermochemical parameters like the standard enthalpy of formation, standard entropy, and heat capacity have been calculated. nih.govacs.org Kinetic parameters, such as reaction rate constants for its decomposition, have also been determined using methods like the RRKM theory. nih.govacs.org These data are instrumental in developing kinetic models for the oxidation of morpholine. nih.govacs.org The National Institute of Standards and Technology (NIST) provides condensed phase thermochemistry data for morpholine. nist.gov
For methyl esters, computational studies have been performed to determine their thermodynamic properties and to model the kinetics of their reactions, such as transesterification. researchgate.net These models can describe the concentration changes of reactants and products over time, providing a detailed understanding of the reaction kinetics.
The following table presents a hypothetical set of thermodynamic and kinetic parameters for a reaction involving a morpholine derivative, illustrating the type of data that can be obtained from computational studies.
| Parameter | Value | Units |
| Enthalpy of Reaction (ΔH) | -85 | kJ/mol |
| Entropy of Reaction (ΔS) | -0.12 | kJ/(mol·K) |
| Gibbs Free Energy of Reaction (ΔG) | -49.2 | kJ/mol |
| Activation Energy (Ea) | 65 | kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 10^10 | s⁻¹ |
Ligand-Target Interaction Modeling for Mechanistic Understanding
The morpholine ring is a common scaffold in many biologically active compounds and approved drugs. researchgate.netacs.orge3s-conferences.orgnih.govresearchgate.netacs.org Molecular docking and other ligand-target interaction modeling techniques are powerful computational tools to understand how these molecules bind to their biological targets, such as proteins and enzymes. These studies can predict the binding affinity, identify key interacting residues, and elucidate the mechanism of action at a molecular level.
Numerous studies have performed molecular docking of novel morpholine derivatives against various biological targets. For example, morpholine derivatives have been investigated as potential inhibitors for SARS-CoV-2 main protease, with docking studies revealing binding energies ranging from -20.55 to -74.55 kcal/mol. gyanvihar.org In another study, morpholine-based Schiff base metal complexes were docked against the 1HNJ protein, showing good binding scores and interactions with key amino acid residues. researchgate.net
The morpholine moiety can play several roles in ligand-target interactions: it can act as an interacting element, a scaffold to orient other functional groups, or a modulator of pharmacokinetic properties. acs.orgnih.gov For instance, in CNS-active compounds, the morpholine ring can enhance potency through molecular interactions and improve properties like blood-brain barrier permeability. nih.gov
For this compound, molecular docking studies could be employed to screen for potential biological targets. By docking the molecule into the binding sites of various proteins, it would be possible to identify potential interactions and predict its biological activity. For example, the morpholine nitrogen could act as a hydrogen bond acceptor, while the ester group could also participate in hydrogen bonding or hydrophobic interactions.
The following table provides an example of docking results for a series of morpholine derivatives against a hypothetical protein target, illustrating the kind of data generated from such studies.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative 1 | -8.5 | TYR-84, LYS-12, ASP-129 |
| Derivative 2 | -7.9 | TYR-84, SER-128 |
| Derivative 3 | -9.2 | TYR-84, LYS-12, ASP-129, PHE-41 |
| Derivative 4 | -7.5 | SER-128, PHE-41 |
These computational approaches provide a powerful framework for understanding the chemical and biological properties of this compound, from its fundamental reactivity to its potential interactions with biological systems.
Advanced Analytical Methodologies
Chromatographic Techniques for Separation and Purity Assessment
Gas Chromatography (GC) Applications for Volatile Analysis
No specific GC methods for the analysis of Methyl alpha-methyl-4-morpholinepropionate have been documented. For a compound of its predicted volatility, GC would be a suitable technique for purity assessment and quantification. A typical analysis would likely involve a capillary column, such as one with a mid-polarity stationary phase, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. However, without experimental data, parameters like column type, temperature programming, and retention times remain undetermined.
High-Performance Liquid Chromatography (HPLC) Techniques for Non-Volatile Analysis
Similarly, no established HPLC methods for this compound are available. HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. A reversed-phase method using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a logical starting point for method development. Detection could be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Experimental NMR spectra (¹H NMR, ¹³C NMR) for this compound are not available in scientific literature or databases. While theoretical shifts can be predicted, they are not a substitute for experimental data in confirming the precise chemical structure and elucidating stereochemistry.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
There are no published mass spectra for this compound. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), would be a primary tool for determining the compound's molecular weight and identifying its structure through fragmentation patterns. The expected molecular ion peak and characteristic fragments from the morpholine (B109124) ring and the propionate (B1217596) side chain cannot be detailed without reference spectra.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Documented IR and UV-Vis spectra for this compound could not be located. An IR spectrum would be expected to show characteristic absorption bands for the C-O-C ether linkage in the morpholine ring, the C=O stretch of the ester group, and various C-H stretching and bending vibrations. A UV-Vis spectrum's characteristics would depend on the presence of chromophores within the molecule.
Emerging Advanced Detection and Quantification Methods for this compound
The precise detection and quantification of specific chemical compounds are critical in various scientific and industrial fields. For a compound such as this compound, which possesses both an ester and a tertiary amine (morpholine) functional group, advanced analytical methodologies are required for selective and sensitive analysis. Emerging techniques offer powerful solutions for its identification and measurement in complex matrices.
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated analytical techniques, which combine a separation method with a detection method, are mainstays of modern chemical analysis due to their high sensitivity and specificity. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of organic molecules like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. In this method, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them into a unique pattern that serves as a chemical fingerprint for identification.
For this compound, GC-MS analysis would require sufficient volatility. While many propionate esters are volatile enough for GC analysis, the morpholine group increases the molecule's polarity and boiling point, which must be considered when developing a method. chromforum.orgmdpi.com In some cases, derivatization may be employed for related compounds like morpholine to increase volatility and improve chromatographic performance, though this may not be necessary for the target compound itself. nih.govresearchgate.netdoaj.org The mass spectrum of this compound would be expected to show characteristic fragments resulting from the cleavage of the ester group and the morpholine ring, allowing for definitive identification.
Table 1: Hypothetical GC-MS Parameters for Analysis
| Parameter | Typical Setting | Rationale/Consideration |
|---|---|---|
| Column | HP-5MS or equivalent (non-polar) | Provides good separation for a wide range of organic compounds. |
| Injector Temperature | 250-280 °C | Ensures complete vaporization without thermal degradation. |
| Oven Program | Initial temp 60-100°C, ramp to 280-300°C | A temperature gradient is necessary to elute the compound effectively and separate it from other matrix components. |
| Carrier Gas | Helium at ~1 mL/min | Inert gas standard for GC-MS applications. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 40-400 amu | Covers the expected molecular ion and key fragments of the target compound. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile and sensitive technique that is ideal for compounds that are non-volatile, polar, or thermally labile. It separates compounds in a liquid mobile phase based on their interactions with a stationary phase in a column, followed by detection with a mass spectrometer. The morpholine moiety in this compound makes it particularly suitable for LC-MS analysis. nifc.gov.vnnifc.gov.vn
The tertiary amine of the morpholine group can be readily protonated, making Electrospray Ionization (ESI) in positive ion mode an effective method for generating ions for MS analysis. core.ac.uk Tandem mass spectrometry (MS/MS) can be used to further enhance selectivity and sensitivity by selecting the protonated molecular ion and fragmenting it to produce specific product ions for quantification, a technique known as Multiple Reaction Monitoring (MRM). unimi.it This approach minimizes interference from complex sample matrices. nih.gov
Table 2: Potential LC-MS/MS Parameters for Analysis
| Parameter | Typical Setting | Rationale/Consideration |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Standard for separating moderately polar organic compounds. |
| Mobile Phase | Gradient of Water (A) and Acetonitrile/Methanol (B), both with 0.1% Formic Acid | Formic acid aids in the protonation of the analyte for positive mode ESI. |
| Flow Rate | 0.2-0.4 mL/min | Typical flow rate for analytical LC-MS applications. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The morpholine nitrogen is easily protonated, leading to a strong signal for [M+H]+. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Source Temperature | 400-550 °C | Optimized to facilitate desolvation of the analyte ions. rug.nl |
Molecularly Imprinted Polymer (MIP) Based Chemosensors for Selective Detection
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites that are complementary in shape, size, and functionality to a specific target molecule (the template). mdpi.com This "molecular memory" allows MIPs to act as artificial receptors, offering high selectivity comparable to natural antibodies but with greater physical, chemical, and thermal stability. csic.es When integrated with a transducer that converts the binding event into a measurable signal, MIPs form the basis of highly selective chemosensors. mdpi.comnih.gov
The development of a MIP-based chemosensor for this compound would involve a process of non-covalent imprinting. The target molecule would act as the template, around which functional monomers would arrange themselves through interactions such as hydrogen bonding and dipole-dipole forces. A high concentration of a cross-linking agent is then added to polymerize the system, locking the functional monomers in place and creating a rigid polymer matrix with specific cavities. Subsequent removal of the template molecule leaves behind binding sites that are highly selective for re-binding of the target analyte.
For this compound, the key functional groups for monomer interaction are the ester carbonyl oxygen and the nitrogen and oxygen atoms of the morpholine ring. Functional monomers like methacrylic acid (MAA) could form hydrogen bonds with these sites, while a cross-linker such as ethylene (B1197577) glycol dimethacrylate (EGDMA) would provide the necessary structural rigidity. researchgate.net
Once synthesized, the MIP particles can be integrated with various transduction mechanisms to create a sensor. mdpi.com
Electrochemical Sensors: The MIP can be coated onto an electrode surface. The binding of the target analyte within the polymer matrix can alter the electrochemical properties (e.g., impedance, capacitance, or current), providing a measurable signal. nih.govresearchgate.net
Optical Sensors: If a fluorescent monomer is incorporated into the polymer, the binding of the analyte can cause a change in fluorescence intensity (either quenching or enhancement), which can be detected optically. mdpi.com
The high selectivity of MIP-based sensors makes them particularly promising for detecting target compounds in complex samples with minimal pretreatment. csic.es
Table 3: Hypothetical Components for a MIP Sensor for this compound
| Component | Example Material | Function in the Sensor |
|---|---|---|
| Template | This compound | The target molecule used to create the specific recognition sites. |
| Functional Monomer | Methacrylic Acid (MAA) | Forms non-covalent interactions (e.g., hydrogen bonds) with the template's ester and morpholine groups. |
| Cross-linker | Ethylene Glycol Dimethacrylate (EGDMA) | Forms the rigid polymer backbone, fixing the functional monomers around the template. researchgate.net |
| Initiator | Azobisisobutyronitrile (AIBN) | Initiates the polymerization reaction (typically via heat or UV light). |
| Porogen (Solvent) | Acetonitrile or Toluene | Solubilizes all components and influences the morphology of the final polymer. |
| Transducer | Glassy Carbon Electrode or Optical Fiber | Converts the analyte binding event into a measurable electrochemical or optical signal. |
Role in Advanced Organic Synthesis
Methyl alpha-methyl-4-morpholinepropionate as a Key Synthetic Intermediate
As a functionalized morpholine (B109124) derivative, this compound possesses several reactive sites that could theoretically be exploited in organic synthesis. The morpholine nitrogen offers a site for N-alkylation, acylation, or participation in metal-catalyzed cross-coupling reactions. The methyl ester can undergo hydrolysis, amidation, or reduction to an alcohol, providing a handle for further molecular elaboration. The alpha-methyl group introduces a stereocenter, which, if resolved into single enantiomers, could be valuable in asymmetric synthesis.
The morpholine ring is a common motif in medicinally important compounds. The propionate (B1217596) side chain of this compound could serve as a linker to attach the morpholine unit to other cyclic systems. For instance, the ester could be converted to a hydrazide, which could then be cyclized with a 1,3-dicarbonyl compound to form a pyrazole. Alternatively, the nitrogen of the morpholine could be involved in intramolecular cyclization reactions to form fused or bridged heterocyclic systems. The general utility of morpholine-containing scaffolds in the synthesis of diverse heterocyclic structures is well-established in medicinal chemistry.
The presence of a chiral center at the alpha-position of the propionate chain suggests that enantiomerically pure forms of this compound could be valuable chiral building blocks. Chiral building blocks are essential in the synthesis of single-enantiomer drugs, where only one enantiomer has the desired therapeutic effect. If this compound were available in an enantiopure form, it could be incorporated into larger molecules, transferring its stereochemistry to the final product. The synthesis of such chiral building blocks often relies on asymmetric catalysis or resolution of racemic mixtures.
Multi-step Synthesis Strategies Utilizing Morpholinepropionate Scaffolds
Multi-step synthesis often involves the sequential modification of a core scaffold. A hypothetical multi-step synthesis utilizing a morpholinepropionate scaffold could begin with the hydrolysis of the methyl ester to the corresponding carboxylic acid. This acid could then be coupled with an amine using standard peptide coupling reagents to form an amide. The morpholine nitrogen could then be functionalized, for example, by a Buchwald-Hartwig amination reaction with an aryl halide. Subsequent transformations on the newly introduced aryl group could lead to complex molecular architectures. Flow chemistry is increasingly being used for multi-step syntheses to improve efficiency and safety.
Integration into Diverse Molecular Architectures for Research Purposes
The morpholine moiety is often incorporated into molecules designed as biological probes or potential drug candidates due to its favorable physicochemical properties, such as improving aqueous solubility. This compound could be integrated into various molecular backbones to explore structure-activity relationships (SAR) in a research context. For example, it could be attached to a known pharmacophore to modulate its properties and potentially discover new biological activities.
Explorations in Biological Activity at the Molecular Level Non Clinical Focus
In Vitro Studies of Molecular Interactions with Biological Targets
There is no publicly available research detailing the in vitro interactions of Methyl alpha-methyl-4-morpholinepropionate with any biological targets.
Enzyme Binding and Inhibition Assays
No studies were found that investigated the binding or inhibition of any enzymes by this compound. Consequently, there is no data to present on its potential enzymatic targets or its inhibitory activity (e.g., IC₅₀ or Kᵢ values).
Receptor Ligand Interaction Studies
There is no published research on the interaction of this compound with any cellular receptors. Therefore, data regarding its binding affinity (e.g., Kₐ or Kₑ) or its functional activity as an agonist, antagonist, or allosteric modulator at any receptor is not available.
Cellular Pathway Modulation in Defined Research Models
No studies have been published that examine the effects of this compound on cellular pathways in any research models.
Investigations in Specific Cell Culture Systems (e.g., bacterial, fungal, specific cell lines)
There are no reports of this compound being tested in any specific cell culture systems, including bacterial, fungal, or mammalian cell lines. As such, there is no data on its potential cytotoxic, cytostatic, antimicrobial, or other cellular effects.
Mechanistic Studies on Intracellular Processes and Signaling
In the absence of any primary research on the biological activity of this compound, there is no information regarding its potential mechanisms of action on intracellular processes or signaling pathways.
Structure-Activity Relationship (SAR) Derivations for Molecular Probes
Due to the lack of any biological activity data for this compound, it is not possible to derive any structure-activity relationships. SAR studies require a series of related compounds with corresponding biological data to determine how specific structural features influence their activity. As this foundational data does not exist for the target compound, no SAR analysis can be performed.
Q & A
Q. How can researchers design experiments to resolve discrepancies in reported spectroscopic data (e.g., NMR shifts)?
- Replicate published procedures under identical conditions (solvent, concentration, temperature) and use deuterated solvents for baseline consistency. Cross-validate with 2D NMR techniques (COSY, HSQC) to assign signals unambiguously. Publish raw data in open-access repositories to enhance transparency .
Methodological Notes
- Experimental Reproducibility : Document all variables (e.g., solvent grade, heating rates) and adhere to ICH Q2(R1) guidelines for analytical validation .
- Data Interpretation : Use statistical tools (e.g., ANOVA for batch comparisons) and reference public databases (e.g., PubChem) to contextualize findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
